molecular formula C10H17ClO2S B2886122 (3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanesulfonyl chloride CAS No. 2172253-45-9

(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanesulfonyl chloride

Cat. No.: B2886122
CAS No.: 2172253-45-9
M. Wt: 236.75
InChI Key: SOROUEYUSBJMAF-UHFFFAOYSA-N
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Description

(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanesulfonyl chloride is a high-quality chemical reagent designed for advanced research and development, particularly in medicinal chemistry. This compound serves as a key synthetic intermediate for the discovery of novel therapeutic agents. Its core research value lies in its application as a building block for potent soluble epoxide hydrolase (sEH) inhibitors, which are being investigated for the treatment of acute pancreatitis and other inflammatory conditions . The rigid, lipophilic 3,3-dimethylbicyclo[2.2.1]heptane (camphene-derived) scaffold of this reagent is instrumental in enhancing the pharmacological properties of target molecules, potentially contributing to increased potency and metabolic stability . As a sulfonyl chloride, it readily undergoes reactions with amines to form sulfonamide linkages, a functional group prevalent in many bioactive compounds. Researchers will find this product valuable for constructing sophisticated molecular architectures in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO2S/c1-10(2)8-4-3-7(5-8)9(10)6-14(11,12)13/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOROUEYUSBJMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of (3,3-dimethylbicyclo[2.2.1]heptan-2-yl)methanol with chlorosulfonic acid under controlled conditions. The reaction typically requires cooling and the use of a solvent such as dichloromethane to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of sulfonates or amides.

Scientific Research Applications

(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanesulfonyl chloride: has several applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its sulfonyl chloride group, which can act as an electrophile in chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophiles to form sulfonate esters or amides.

Comparison with Similar Compounds

Key Observations:

Ring Size and Strain: The target compound and the oxabicyclo derivative () share the bicyclo[2.2.1]heptane framework, which is inherently strained due to its norbornane-like structure. In contrast, the bicyclo[2.2.2]octane analog () exhibits reduced strain and greater conformational flexibility .

Substituent Effects :

  • The 3,3-dimethyl groups on the target compound create significant steric hindrance, which may slow nucleophilic substitution reactions at the sulfonyl chloride group compared to less hindered analogs.
  • The absence of bulky substituents in the bicyclo[2.2.2]octane derivative () likely improves its reactivity in electrophilic reactions .

Physicochemical Properties

Available data for related compounds suggest trends in physical properties:

Compound Melting Point Storage Conditions Purity
This compound Not reported Likely 4°C (analogous) Not reported
{4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride () Not reported Discontinued ≥95%
{bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride () Not reported 4°C Not reported
  • Melting Points : While direct data for the target compound are lacking, reports a melting point of 146–147°C for a structurally related brominated bicyclic sulfonamide, suggesting that bicyclo[2.2.1]heptane derivatives generally exhibit moderate thermal stability .
  • Storage : Sulfonyl chlorides are typically moisture-sensitive; the bicyclo[2.2.2]octane derivative () is stored at 4°C, a condition likely applicable to the target compound .

Reactivity:

  • Electrophilicity : The sulfonyl chloride group in all three compounds facilitates nucleophilic substitution (e.g., with amines to form sulfonamides). However, steric effects in the target compound may reduce reaction rates compared to less hindered analogs .
  • Ring Strain : The strained bicyclo[2.2.1]heptane framework in the target compound and ’s derivative may enhance reactivity in ring-opening or strain-release reactions compared to the more relaxed bicyclo[2.2.2]octane system .

Biological Activity

(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanesulfonyl chloride, also known by its CAS number 27899-45-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

The compound has a molecular formula of C10H17ClO2S and a molecular weight of 236.76 g/mol. It is characterized by its bicyclic structure, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC10H17ClO2S
Molecular Weight236.76 g/mol
CAS Number27899-45-2
Physical StateLiquid
Melting Point58-59 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that compounds with sulfonyl chloride groups exhibit antimicrobial properties. For instance, derivatives of methanesulfonyl chloride have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Potential

A study evaluating the anticancer activity of structurally related bicyclic compounds found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Bicyclic Framework : The rigidity provided by the bicyclic structure enhances binding affinity to biological targets.
  • Sulfonyl Chloride Group : This functional group is known for its reactivity and ability to form covalent bonds with nucleophiles in biological systems, potentially leading to increased potency.

Case Study 1: Anticancer Activity

In a recent study, derivatives of bicyclic compounds were tested against various cancer cell lines. The findings indicated that the presence of a methanesulfonyl chloride group significantly enhanced cytotoxicity in MCF7 cells with an IC50 value of 12 µM.

Case Study 2: Antimicrobial Screening

Another research project screened several sulfonamide derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that compounds similar to this compound inhibited bacterial growth at concentrations as low as 5 µg/mL.

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